1-[3-(Trifluoromethyl)benzenesulfonyl]piperazine
Description
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]sulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2S/c12-11(13,14)9-2-1-3-10(8-9)19(17,18)16-6-4-15-5-7-16/h1-3,8,15H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYPETNTYHIVOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97630-01-8 | |
| Record name | 1-[3-(trifluoromethyl)benzenesulfonyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-[3-(Trifluoromethyl)benzenesulfonyl]piperazine involves several steps. One common method includes the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with piperazine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-[3-(Trifluoromethyl)benzenesulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
1-[3-(Trifluoromethyl)benzenesulfonyl]piperazine has been investigated for its potential as an anticancer agent. It is part of a class of compounds that have shown promise in inhibiting specific protein-protein interactions critical for cancer cell survival. For instance, modifications of this compound have been synthesized and tested against various human cancer cell lines, demonstrating significant growth inhibition, particularly in pancreatic cancer models .
Mechanism of Action
The compound acts by interfering with the S100A2-p53 protein interaction, which is crucial for regulating apoptosis in cancer cells. The introduction of the trifluoromethyl group enhances the compound's ability to penetrate cellular membranes and interact with target proteins, ultimately leading to increased cytotoxicity against cancerous cells .
Pharmaceutical Formulations
Drug Development
The synthesis of this compound has been explored in the context of developing new pharmaceutical agents. Its sulfonamide moiety is particularly useful for creating derivatives that can improve drug efficacy while potentially reducing side effects. Research indicates that derivatives of this compound can be tailored to optimize their pharmacokinetic properties, making them suitable candidates for further development into therapeutic agents .
Cosmetic Applications
Beyond medicinal uses, this compound's properties may also extend to cosmetic formulations. Its stability and effectiveness as a skin permeation enhancer suggest potential applications in topical formulations aimed at improving skin health and delivering active ingredients more effectively .
Case Study: Anticancer Activity
A recent study synthesized a series of derivatives from this compound and evaluated their anticancer activity against multiple cell lines. The results indicated that certain modifications led to enhanced cytotoxic effects, particularly against resistant pancreatic cancer cells. This highlights the importance of structural modifications in improving drug efficacy .
Research Findings: Pharmacological Evaluation
Pharmacological evaluations have demonstrated that compounds derived from this compound exhibit promising results in preclinical models. The compounds were assessed using MTT assays to determine their cytotoxic effects, revealing significant activity against various cancer cell lines while maintaining lower toxicity levels in normal cells .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Anticancer Research | Inhibits S100A2-p53 interaction; effective against pancreatic cancer cell lines |
| Pharmaceutical Formulation | Potential for developing new therapeutic agents; improved pharmacokinetics through derivatives |
| Cosmetic Industry | Possible use as a skin permeation enhancer; stability in topical formulations |
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)benzenesulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can form electron donor-acceptor complexes with other molecules, leading to various chemical transformations . For example, it can undergo single electron transfer reactions under visible light irradiation, resulting in the formation of radical species .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Insights :
- Electron-Withdrawing Effects: The sulfonyl group in the target compound increases acidity (pKa ~6–8) compared to non-sulfonylated analogues (e.g., 1-(3-CF₃-phenyl)piperazine), enhancing hydrogen-bond acceptor capacity .
- Lipophilicity : The -CF₃ group elevates logP values (~3.5–4.0) compared to -Cl (~2.8) or -OCH₃ (~2.2) analogues, improving blood-brain barrier permeability .
- Receptor Selectivity : Sulfonylation shifts receptor affinity. For example, 1-(3-CF₃-phenyl)piperazine is a 5-HT1B agonist, while the sulfonyl variant may exhibit mixed 5-HT1A/1B activity due to enhanced polar interactions .
Biological Activity
1-[3-(Trifluoromethyl)benzenesulfonyl]piperazine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a trifluoromethylbenzenesulfonyl group. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can significantly influence biological activity.
Biological Activity Overview
-
Antimicrobial Activity :
- Several studies have reported that piperazine derivatives exhibit significant antimicrobial properties. For instance, derivatives containing the trifluoromethyl group have shown enhanced activity against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
- The compound's structure allows it to interact with bacterial enzymes, potentially disrupting cell wall synthesis or protein function.
-
Acaricidal Activity :
- Research has demonstrated that certain piperazine derivatives possess acaricidal properties against pests such as Tetranychus urticae. Specifically, compounds with a trifluoromethyl group have shown high efficacy in both adult and egg stages of these mites .
- The acaricidal activity was attributed to the ability of these compounds to inhibit key metabolic pathways in the pests.
-
Anticancer Potential :
- Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. In particular, modifications to the piperazine structure have been associated with increased potency against pancreatic and breast cancer cells .
- Case studies reveal that analogs of this compound can inhibit cell proliferation significantly, suggesting potential for further development as an anticancer agent.
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely linked to its chemical structure. Modifications to the piperazine ring or the sulfonyl group can lead to variations in potency and spectrum of activity:
| Modification Type | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and enhances binding affinity to target proteins |
| Sulfonyl Group Variation | Alters solubility and interaction with biological membranes |
| Substituents on Piperazine | Changes receptor binding profiles and activity against specific pathogens |
Case Studies
-
A Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial effects of various piperazine derivatives, including those with trifluoromethyl substitutions. Results showed that these compounds had lower MIC (Minimum Inhibitory Concentration) values against Gram-positive bacteria compared to their non-fluorinated counterparts . -
Acaricidal Activity Investigation :
In another study focusing on agricultural applications, this compound derivatives were tested for their ability to control Tetranychus urticae. The results indicated a promising acaricidal effect, particularly in formulations containing multiple active ingredients . -
Cytotoxicity Screening :
A comprehensive screening of various analogs against multiple cancer cell lines highlighted this compound's potential as an anticancer agent, with some derivatives displaying GI50 values below 10 µM in certain cell lines .
Q & A
Q. What synthetic strategies are commonly employed for the preparation of 1-[3-(Trifluoromethyl)benzenesulfonyl]piperazine?
The synthesis typically involves sulfonylation of the piperazine core. A general approach includes:
- Step 1 : Reacting piperazine with 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product.
Key considerations include controlling stoichiometry to avoid over-sulfonylation and optimizing solvent polarity to improve yield. Reaction progress is monitored using TLC or HPLC .
Q. How can the purity and structural identity of this compound be validated experimentally?
- Elemental analysis : Confirm %C, %H, and %N to validate empirical formula.
- Spectral characterization :
- ¹H/¹³C NMR : Identify proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm; aromatic protons from the sulfonyl group at δ 7.5–8.5 ppm) .
- FT-IR : Detect sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
- HPLC/GC-MS : Quantify purity (>95% typically required for pharmacological studies) .
Q. What are the primary biochemical or pharmacological applications of this compound?
- Receptor modulation : Piperazine derivatives often target serotonin (5-HT) receptors, with trifluoromethyl groups enhancing lipophilicity and blood-brain barrier penetration .
- Antiplatelet activity : Sulfonyl-piperazine derivatives exhibit inhibitory effects on platelet aggregation, potentially via GPIIb/IIIa antagonism .
- CO₂ capture : As a promoter in potassium carbonate-based solvents, it enhances CO₂ absorption kinetics and thermal stability .
Advanced Research Questions
Q. How do structural modifications (e.g., trifluoromethyl vs. chlorophenyl substituents) impact biological activity?
- Case Study : Replacement of trifluoromethyl with chlorophenyl (e.g., 1-(3-chlorophenyl)piperazine) reduces lipophilicity but may increase metabolic stability. For example:
- Experimental Design : Compare IC₅₀ values in receptor-binding assays and measure logP/logD to correlate structure-activity relationships .
Q. How can contradictory data on toxicity and biological activity be resolved?
- Example : Modified piperazines with β-cyclodextrin show reduced toxicity but lower activity due to steric hindrance .
- Resolution Strategies :
- Dose-response studies : Establish toxicity thresholds (e.g., LD₅₀ in rodent models).
- Molecular docking : Simulate ligand-receptor interactions to identify steric clashes or binding inefficiencies .
- Comparative assays : Test analogs with varying substituents (e.g., methyl vs. trifluoromethyl) to isolate contributing factors .
Q. What advanced analytical techniques differentiate isomers or closely related derivatives?
- Raman Microspectroscopy : Combined with PCA/LDA, it distinguishes trifluoromethyl (3-TFMPP) from chlorophenyl (3-CPP) isomers based on peak intensity at 1280 cm⁻¹ (CF₃) vs. 650 cm⁻¹ (C-Cl) .
- Capillary Electrophoresis : Resolves positional isomers (e.g., 3-TFMPP vs. 4-TFMPP) using optimized buffer pH (e.g., 8.5) and UV detection at 236 nm .
Q. How can the compound’s stability be optimized in industrial applications like CO₂ capture?
- Degradation Pathways : Piperazine degradation in flue gas involves oxidation (e.g., nitrate formation) and thermal decomposition.
- Mitigation Strategies :
- Additives : Nanoparticles (e.g., SiO₂) stabilize piperazine in K₂CO₃ solutions, reducing solvent loss .
- Process Design : Use PTFE membrane contactors to minimize piperazine evaporation at elevated temperatures .
Methodological Challenges
Q. Designing experiments to address low aqueous solubility in pharmacological studies
Q. Addressing discrepancies in CO₂ absorption efficiency across experimental setups
- Variables : Gas/liquid flow rates (optimize at 0.5–1.5 L/min), K₂CO₃ concentration (20–30% w/w), and temperature (40–60°C) .
- Data Normalization : Express absorption rates as mol CO₂/m²·s to account for reactor geometry differences.
Q. Validating computational predictions of antiplatelet activity
- In vitro : Platelet-rich plasma (PRP) assays with collagen/ADP-induced aggregation.
- In silico : Molecular dynamics simulations of TFMPP binding to integrin αIIbβ3 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
